

Application Notes and Protocols for PF-06679142 In Vitro Assays

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Compound of Interest		
Compound Name:	PF-06679142	
Cat. No.:	B12414679	Get Quote

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Introduction

PF-06679142 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that maintains metabolic homeostasis.[1][2] As a direct activator of the AMPK $\alpha1\beta1\gamma1$ isoform, **PF-06679142** holds significant potential for research in metabolic diseases such as diabetic nephropathy.[1][3] By activating AMPK, **PF-06679142** stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while concurrently inhibiting anabolic, energy-consuming processes like lipid and protein synthesis.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of **PF-06679142**.

Data Presentation

Table 1: In Vitro Activity of PF-06679142

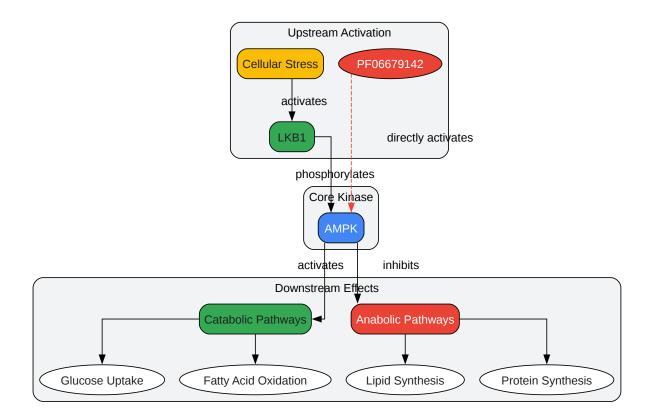
Parameter	Value	Target Isoform	Source
EC50	22 nM	α1β1γ1-ΑΜΡΚ	[1]

Signaling Pathway

The signaling pathway activated by **PF-06679142** centers on the activation of AMPK. Under conditions of cellular stress that lead to a decrease in ATP levels, the upstream kinase LKB1



phosphorylates and activates AMPK.[5] **PF-06679142** acts as a direct activator, promoting this phosphorylation and subsequent downstream signaling. Activated AMPK proceeds to phosphorylate a multitude of downstream targets, orchestrating a shift in cellular metabolism from energy consumption to energy production.



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Caption: AMPK signaling pathway activated by PF-06679142.



Experimental Protocols

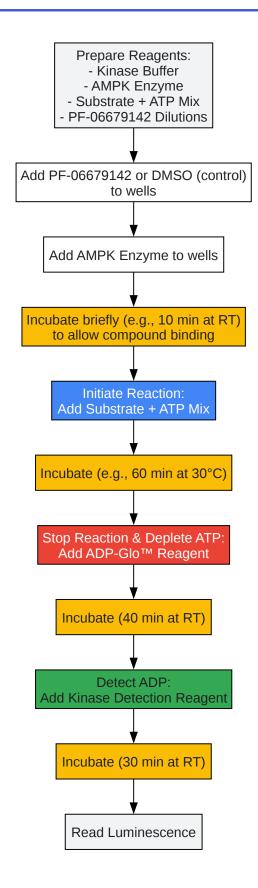
Protocol 1: In Vitro Biochemical AMPK Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the kinase activity of purified AMPK in the presence of **PF-06679142** by quantifying the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human AMPK α1β1γ1 (BPS Bioscience or similar)
- AMPK Substrate Peptide (e.g., SAMS peptide)
- ATP
- PF-06679142 (stored in DMSO)[2]
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Luminometer





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Caption: Workflow for the in vitro AMPK kinase activity assay.



Procedure:

Compound Preparation: Prepare a serial dilution of PF-06679142 in DMSO. Further dilute
the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final
DMSO concentration in the assay does not exceed 1%.[6]

Assay Plate Setup:

- \circ To appropriate wells of a white 96-well plate, add 5 μ L of the diluted **PF-06679142** or DMSO for the vehicle control.
- Add 20 μL of recombinant AMPK enzyme diluted in Kinase Assay Buffer.
- Gently mix and incubate for 10 minutes at room temperature.

Kinase Reaction:

- \circ Initiate the reaction by adding 25 μL of a solution containing the AMPK substrate peptide and ATP in Kinase Assay Buffer.
- Incubate the plate for 60 minutes at 30°C.

ADP Detection:

- Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percent activation of AMPK by PF-06679142 relative to the vehicle control. Plot the percent activation against the compound concentration and fit the



data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cellular AMPK Activation Assay in Human Hepatocytes

This protocol assesses the ability of **PF-06679142** to activate AMPK in a cellular context by measuring its effect on a downstream metabolic process, such as the inhibition of de novo lipogenesis.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium
- PF-06679142 (stored in DMSO)
- Insulin
- [14C]-Acetate
- Scintillation fluid and counter
- Collagen-coated 96-well plates
- · Cell lysis buffer

Procedure:

- Cell Culture: Thaw and plate primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach and recover for 24 hours.
- · Compound Treatment:
 - Prepare serial dilutions of PF-06679142 in the culture medium.
 - Remove the old medium from the cells and replace it with a medium containing the different concentrations of PF-06679142 or DMSO (vehicle control).



- Incubate the cells for 24 hours.
- De Novo Lipogenesis Assay:
 - Following the compound treatment, add insulin to the medium to stimulate lipogenesis.
 - Add [14C]-acetate to each well and incubate for 4 hours to allow for its incorporation into newly synthesized lipids.
- Cell Lysis and Scintillation Counting:
 - Wash the cells with PBS to remove unincorporated [14C]-acetate.
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the cell lysate to a scintillation vial containing scintillation fluid.
 - Measure the amount of incorporated [14C]-acetate using a scintillation counter.
- Data Analysis:
 - Determine the rate of de novo lipogenesis for each treatment condition.
 - Calculate the percent inhibition of lipogenesis by PF-06679142 relative to the insulinstimulated vehicle control.
 - Plot the percent inhibition against the compound concentration to determine the IC50 value, which serves as a measure of cellular AMPK activation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

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